molecular formula C9H8BrFO2 B1610914 Methyl bromo(4-fluorophenyl)acetate CAS No. 71783-54-5

Methyl bromo(4-fluorophenyl)acetate

Cat. No. B1610914
Key on ui cas rn: 71783-54-5
M. Wt: 247.06 g/mol
InChI Key: ZDQQNZRQRARBNB-UHFFFAOYSA-N
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Patent
US07323464B2

Procedure details

4-Fluorophenylacetic acid methyl ester (3.0 g, 17.6 mmol) in THF (20 mL) under nitrogen at −78° was treated with 1M lithium hexamethyldisilazide (19.4 mL, 19.4 mmol) and stirred at −78° for fifteen minutes. Trimethyl silyl chloride was added (2.23 mL, 17.6 mmol) and the reaction stirred for a further fifteen minutes. Bromine (0.9 mL, 17.6 mmol) was added and the reaction stirred again for a further fifteen minutes then quenched with water and partitioned between DCM and sodium hydrogen carbonate solution. The organic phase was separated, dried (sodium sulphate) and concentrated in vacuo. Flash chromatography (diethylether-silica) yielded the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].C[Si](Cl)(C)C.[Br:28]Br>C1COCC1>[CH3:1][O:2][C:3](=[O:12])[CH:4]([Br:28])[C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)F)=O
Name
Quantity
19.4 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
0.9 mL
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
stirred at −78° for fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for a further fifteen minutes
STIRRING
Type
STIRRING
Details
the reaction stirred again for a further fifteen minutes
CUSTOM
Type
CUSTOM
Details
then quenched with water
CUSTOM
Type
CUSTOM
Details
partitioned between DCM and sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C(C1=CC=C(C=C1)F)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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